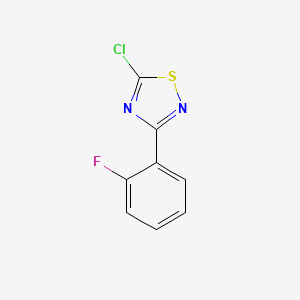

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through cyclization reactions. For example, the synthesis of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles starts from a triazole-thiol precursor, which undergoes further chemical transformations to yield the desired thiadiazole-containing compounds . Similarly, the synthesis of S-derivatives of triazole-thiones containing a thiadiazole fragment involves multiple steps, including thionation, alkylation, and cyclization reactions . These methods highlight the complexity and versatility of synthetic routes available for thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations complement these experimental findings by providing insights into the electronic properties, such as bond lengths, angles, and molecular orbitals .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a range of chemical reactions, including ring opening, nucleophilic substitution, and cyclization. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can react with nucleophiles to form esters or amides, and further cyclization can yield heterocyclic compounds like N-substituted indole-2-thiols . These reactions demonstrate the reactivity of the thiadiazole ring and its potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine and fluorine, can affect the compound's polarity, reactivity, and potential for forming hydrogen bonds and other non-covalent interactions . The electronic structure, as revealed by spectroscopic studies and quantum-chemical calculations, provides a deeper understanding of these properties . Additionally, the biological activities of thiadiazole derivatives, such as analgesic, anti-inflammatory, and antimicrobial effects, are of significant interest in pharmacological research .

Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole and its analogs have been synthesized and structurally analyzed for various applications. Gülsüm Gündoğdu and colleagues (2017) reported the synthesis of structurally similar compounds, focusing on their crystal structures obtained through synchrotron X-ray powder diffraction. This study provided valuable insights into the molecular structure of these compounds, which is crucial for understanding their potential applications (Gülsüm Gündoğdu et al., 2017).

2. Anticancer Properties

Research by W. Rzeski et al. (2007) explored the anticancer activities of 2-amino-1,3,4-thiadiazole-based compounds. Their studies indicated significant anticancer effects against various tumor cells, including those from nervous system cancers and peripheral cancers. This suggests potential therapeutic applications of these compounds in cancer treatment (W. Rzeski et al., 2007).

3. Fluorescence and Spectroscopic Studies

Iwona Budziak and colleagues (2019) investigated the fluorescence properties of selected 2-amino-1,3,4-thiadiazole derivatives. Their study provided insights into the dual fluorescence effects related to molecular aggregation and charge transfer processes, which could be significant in developing fluorescence probes for biological and molecular medicine applications (Iwona Budziak et al., 2019).

4. DNA Topoisomerase II Poisoning

Research conducted by T. Plech et al. (2015) focused on the cytotoxic activity of 1,3,4-thiadiazole derivatives. They identified compounds capable of inhibiting DNA topoisomerase II, suggesting a potential role in cancer therapy as topoII poisons (T. Plech et al., 2015).

5. Antimicrobial Activity

Studies on antimicrobial compounds derived from 1,3,4-thiadiazole have been reported. For instance, V. M. Patel and K. R. Desai (2005) synthesized antimicrobial compounds using environmentally benign procedures, contributing to sustainable and effective antimicrobial treatments (V. M. Patel et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGCJHPDDMPIMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)

![N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007462.png)

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)